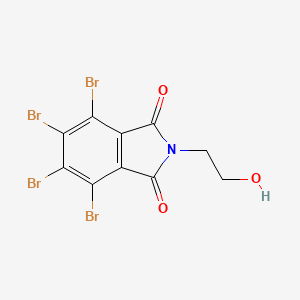

N-(2-hydroxyethyl) tetrabromophthalimide

CAS No.: 26015-78-1

Cat. No.: VC14186623

Molecular Formula: C10H5Br4NO3

Molecular Weight: 506.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26015-78-1 |

|---|---|

| Molecular Formula | C10H5Br4NO3 |

| Molecular Weight | 506.77 g/mol |

| IUPAC Name | 4,5,6,7-tetrabromo-2-(2-hydroxyethyl)isoindole-1,3-dione |

| Standard InChI | InChI=1S/C10H5Br4NO3/c11-5-3-4(6(12)8(14)7(5)13)10(18)15(1-2-16)9(3)17/h16H,1-2H2 |

| Standard InChI Key | ZEEJBQJAPCTECM-UHFFFAOYSA-N |

| Canonical SMILES | C(CO)N1C(=O)C2=C(C1=O)C(=C(C(=C2Br)Br)Br)Br |

Introduction

Chemical Identity and Structural Features

N-(2-Hydroxyethyl) tetrabromophthalimide belongs to the class of brominated phthalimides, distinguished by its four bromine atoms and a hydroxyethyl substituent. The IUPAC name, 4,5,6,7-tetrabromo-2-(2-hydroxyethyl)isoindole-1,3-dione, reflects its structural configuration. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 26015-78-1 |

| Molecular Formula | |

| Molecular Weight | 506.77 g/mol |

| Appearance | Yellow crystalline powder |

| Solubility | Insoluble in water; soluble in DMF |

| Canonical SMILES | C(CO)N1C(=O)C2=C(C1=O)C(=C(C(=C2Br)Br)Br)Br |

The compound’s bromine content (63.2% by mass) contributes to its flame-retardant efficacy, while the hydroxyethyl group enhances its reactivity in polymerization reactions.

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis of N-(2-hydroxyethyl) tetrabromophthalimide involves a two-step process starting from tetrabromophthalic anhydride (TBPA).

-

Condensation Reaction:

TBPA reacts with ethanolamine in dimethylformamide (DMF) under nitrogen atmosphere. The reaction is initiated at 0–5°C to manage exothermicity, followed by heating to 130°C for 4 hours. -

Purification:

Excess DMF is removed via vacuum distillation, and the crude product is precipitated in cold water. Recrystallization in ethanol yields a pure product (≥98% purity).

Derivative Synthesis

The hydroxyethyl group enables further functionalization. For example, reaction with acryloyl chloride produces 2-(N-tetrabromophthalimido)ethyl acrylate, a monomer used in flame-retardant polymers :

Physicochemical Characterization

Spectroscopic Analysis

-

IR Spectroscopy:

Peaks at 1778 cm (C=O stretching) and 3400 cm (O-H stretching) confirm the phthalimide and hydroxyethyl groups. -

NMR Spectroscopy:

-NMR (DMSO-d): δ 4.10 (t, 2H, -CHOH), 3.65 (t, 2H, N-CH), and 7.92 (s, 2H, aromatic Br).

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 280°C, with a char yield of 45% at 600°C, underscoring its suitability for high-temperature applications.

Industrial and Research Applications

Flame Retardancy

The compound’s bromine content disrupts combustion cycles by releasing bromine radicals that quench flammable gases. Applications include:

-

Polymer Additives: Incorporated into polyethylene, polypropylene, and epoxy resins (2–15 wt%) to achieve UL94 V-0 ratings.

-

Textile Coatings: Enhances fire resistance in synthetic fabrics without compromising flexibility.

Monomer for Functional Polymers

2-(N-Tetrabromophthalimido)ethyl acrylate polymers exhibit dual functionality:

-

Flame Retardance: Bromine atoms provide fire suppression.

-

Crosslinking Capacity: Reactive acrylate groups enable covalent bonding with hydroxylated substrates (e.g., cellulose) .

Recent Advances and Future Directions

Green Synthesis Methods

Recent efforts focus on replacing DMF with ionic liquids to reduce environmental impact .

Biomedical Applications

Preliminary studies explore brominated phthalimides as antimicrobial agents, though N-(2-hydroxyethyl) derivatives remain untested .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume